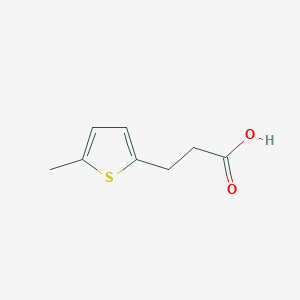

3-(5-Methylthiophen-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methylthiophen-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-3H,4-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSMIUCXAYRJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(5-Methylthiophen-2-yl)propanoic acid CAS 14779-24-9 properties

Technical Monograph: 3-(5-Methylthiophen-2-yl)propanoic Acid

Executive Summary

3-(5-Methylthiophen-2-yl)propanoic acid is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for phenylpropanoic acid derivatives. Its structural core—a 2,5-disubstituted thiophene ring—offers unique electronic properties (electron-rich aromaticity) and metabolic stability profiles distinct from benzene analogs. This compound is frequently employed in the synthesis of SGLT2 inhibitors, histone deacetylase (HDAC) inhibitors, and non-steroidal anti-inflammatory drug (NSAID) candidates.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and application logic in drug discovery.

Physicochemical Profile

The following data consolidates experimental and predicted values essential for formulation and synthesis planning.

| Property | Value | Notes |

| Molecular Formula | C₈H₁₀O₂S | |

| Molecular Weight | 170.23 g/mol | |

| Appearance | Low-melting solid / Viscous oil | Often solidifies upon cooling; melts ~40–50°C. |

| Boiling Point | ~298°C (Predicted) | Decomposes at high temperatures. |

| pKa (Acid) | 4.78 ± 0.10 | Comparable to acetic acid; forms stable salts. |

| LogP | 2.07 | Moderate lipophilicity; good membrane permeability. |

| Solubility | DCM, EtOAc, DMSO, Methanol | Sparingly soluble in water (<1 mg/mL). |

| Flash Point | >110°C | Classified as combustible. |

Synthetic Methodology

The most robust route for synthesizing 3-(5-methylthiophen-2-yl)propanoic acid involves a two-stage process: Friedel-Crafts succinoylation followed by carbonyl reduction. This method minimizes regioisomeric byproducts due to the directing effect of the methyl group.

Step 1: Friedel-Crafts Acylation

Reaction: 2-Methylthiophene + Succinic Anhydride → 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid

-

Reagents: Succinic anhydride (1.1 eq), AlCl₃ (2.2 eq), Nitrobenzene or DCM (Solvent).

-

Protocol:

-

Suspend AlCl₃ in dry DCM at 0°C under inert atmosphere (N₂).

-

Add succinic anhydride portion-wise; stir until dissolved.

-

Add 2-methylthiophene dropwise over 30 minutes to control exotherm.

-

Allow to warm to room temperature and stir for 4–6 hours.

-

Quench: Pour onto ice/HCl mixture. Extract with EtOAc.[1]

-

Purification: Recrystallize from ethanol/water.

-

Step 2: Wolff-Kishner Reduction (Huang-Minlon Modification)

Reaction: Keto-acid Intermediate → 3-(5-Methylthiophen-2-yl)propanoic acid

-

Reagents: Hydrazine hydrate (3.0 eq), KOH (4.0 eq), Diethylene glycol (Solvent).

-

Protocol:

-

Dissolve the keto-acid in diethylene glycol.

-

Add hydrazine hydrate and KOH pellets.

-

Reflux at 130°C for 2 hours to form the hydrazone.

-

Distill off water/excess hydrazine until internal temp reaches ~190°C.

-

Reflux at 190–200°C for 3–4 hours (evolution of N₂ gas).

-

Workup: Cool, dilute with water, acidify with HCl to pH 2.

-

Isolation: Filter the precipitate or extract with DCM.

-

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway transforming 2-methylthiophene into the target propanoic acid derivative.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectral signatures.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 11.50 | Broad Singlet | 1H | –COOH (Carboxylic acid proton) |

| 6.58 | Doublet (J=3.5 Hz) | 1H | Thiophene C3–H |

| 6.52 | Doublet-Doublet | 1H | Thiophene C4–H |

| 3.08 | Triplet (J=7.2 Hz) | 2H | –CH₂– (Attached to Thiophene) |

| 2.68 | Triplet (J=7.2 Hz) | 2H | –CH₂– (Alpha to Carbonyl) |

| 2.42 | Singlet | 3H | –CH₃ (Methyl group on Thiophene) |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (-) or (+)

-

Molecular Ion: [M-H]⁻ = 169.2 m/z; [M+H]⁺ = 171.2 m/z.

-

Fragmentation: Loss of CO₂ (M-44) is common in MS/MS modes.

Applications in Drug Discovery

This compound is primarily used as a bioisostere for phenylpropanoic acid. The thiophene ring introduces specific advantages:

-

Electronic Effects: Thiophene is more electron-rich than benzene, potentially enhancing pi-stacking interactions with receptor pockets.

-

Metabolic Stability: The 5-methyl substitution blocks the metabolically labile 5-position of the thiophene ring, preventing rapid oxidative metabolism (sulfoxidation/ring opening).

-

Geometry: The C–S–C bond angle (~92°) creates a different vector orientation for substituents compared to the benzene ring (120°), allowing for subtle conformational tuning.

Medicinal Chemistry Logic Diagram

Figure 2: Strategic application of the thiophene scaffold in diverse therapeutic classes.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

-

Serious Eye Damage: Category 1.

-

Flammable Liquids: Category 3 (If containing solvent residues or handled hot).

Precautionary Measures:

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield.

-

Inhalation: Use within a fume hood. The compound may sublime or vaporize slightly upon heating.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Thiophene derivatives can darken upon prolonged exposure to air/light.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 563, 3-(Methylthio)propanoic acid (Analog Reference). Retrieved from .

-

Sigma-Aldrich (2024). Safety Data Sheet: 3-(5-Methylthiophen-2-yl)propanoic acid. Retrieved from .

-

ChemSrc (2025). CAS 14779-24-9 Properties and Synthesis.[2] Retrieved from .

-

BenchChem (2025). Thiophene Propanoic Acid Derivatives in Drug Discovery. Retrieved from .

Sources

Navigating the Unknown: A Technical Safety Guide for 5-Methylthiophene Propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

A Note on This Guide

This document serves as an in-depth technical guide to the safe handling and use of 5-methylthiophene propanoic acid, with a primary focus on what can be inferred in the absence of a comprehensive, publicly available Safety Data Sheet (SDS). The user is likely referring to 3-(5-methylthiophen-2-yl)propanoic acid (CAS No. 14779-24-9) . It is imperative to recognize that for any research chemical, the official SDS provided by the supplier is the primary source of safety information.[1][2][3][4][5] This guide is intended to supplement, not replace, that crucial document by providing a framework for risk assessment based on the chemical's structure and the known hazards of related compounds. When handling a substance with unknown toxicological properties, a conservative approach that treats the material as hazardous is the most prudent course of action.[6][7][8]

Chemical Identity and Known Properties

| Property | Value | Source |

| Chemical Name | 3-(5-methylthiophen-2-yl)propanoic acid | ChemScene |

| CAS Number | 14779-24-9 | ChemScene |

| Molecular Formula | C₈H₁₀O₂S | ChemScene |

| Molecular Weight | 170.23 g/mol | ChemScene |

| Synonyms | 3-(5-Methyl-Thiophen-2-Yl)-Propionic Acid | ChemWhat |

Source: ChemScene, ChemWhat

The lack of detailed experimental data for properties like boiling point, flash point, and toxicity underscores the need for extreme caution.

Inferred Hazard Assessment: A Structural Causality Approach

The potential hazards of 3-(5-methylthiophen-2-yl)propanoic acid can be inferred by examining its constituent chemical moieties: the thiophene ring and the propanoic acid side chain.

The Thiophene Moiety

Thiophene and its derivatives are common in medicinal chemistry. While thiophene itself is a flammable liquid, its derivatives' properties can vary.[9][10] General hazards associated with thiophenes include:

-

Irritation: Contact with thiophene can irritate the skin and eyes.[11] Vapors may also irritate the respiratory tract.[11]

-

Flammability: Thiophene is flammable, and its vapors can form explosive mixtures with air. It is crucial to keep it away from heat, sparks, and open flames.[9][10][11] Grounding of equipment is necessary to prevent static discharge.[9]

-

Reactivity: Thiophene can react violently with strong oxidizing agents and nitric acid.[11]

The Propanoic Acid Moiety

Propanoic acid (propionic acid) is a corrosive substance.[12][13][14] Its hazards are well-documented and provide a strong basis for precautionary handling of its derivatives:

-

Corrosivity: Propanoic acid causes severe skin burns and eye damage.[12][15][16] Accidental ingestion can lead to perforation of the esophagus and stomach.[12][15]

-

Respiratory Irritation: Vapors can cause respiratory irritation.[12][16]

-

Flammability: It is a flammable liquid and vapor.[15]

Core Directive: The Precautionary Principle in Practice

When comprehensive toxicological data is unavailable, the precautionary principle must guide all laboratory work.[6][7][8] The following workflow illustrates the decision-making process for handling chemicals with unknown hazards.

Caption: A decision-making workflow for handling research chemicals when a Safety Data Sheet is not available.

Experimental Protocols: A Self-Validating System for Safety

The following protocols are designed to create a self-validating system of safety, where each step reinforces the principle of minimizing exposure.

Personal Protective Equipment (PPE)

A baseline of robust PPE is non-negotiable.[3][6][9]

-

Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory to protect against potential splashes of corrosive material.[6]

-

Hand Protection: Nitrile or neoprene gloves should be worn. Given the unknown nature of the compound, consider double-gloving. Inspect gloves before use and wash hands thoroughly after removal.[6][7]

-

Body Protection: A flame-retardant lab coat should be worn and kept fully fastened.[6]

-

Respiratory Protection: All handling of the solid compound or any solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

Handling and Storage Protocol

-

Designated Area: All work with this compound should be conducted in a designated area of the laboratory.

-

Engineering Controls: A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[6]

-

Quantities: Use the smallest quantity of the material necessary for the experiment to minimize the potential impact of an accident.[8]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area, away from strong oxidizing agents and sources of ignition.[9][11] The storage cabinet should be labeled appropriately.

-

Transportation: When transporting the chemical, use a sealed, shatter-resistant secondary container.[6]

Emergency Procedures

Rapid and correct response to an exposure is critical. The following diagram outlines the immediate first-aid steps.

Caption: Immediate first-aid measures for different routes of exposure, based on inferred corrosive and irritant properties.

In any case of exposure, provide the attending physician with the chemical name and CAS number. If available, the supplier's SDS is the most valuable piece of information.[2]

Conclusion and Authoritative Grounding

The safe use of novel or poorly characterized research chemicals like 3-(5-methylthiophen-2-yl)propanoic acid is foundational to scientific integrity and laboratory safety. This guide provides a framework based on structural analogy and the precautionary principle. However, the ultimate responsibility lies with the researcher to obtain the supplier-specific Safety Data Sheet, understand its contents, and implement safety procedures accordingly.[2][3] The absence of data is not an absence of hazard; it is a mandate for caution.

References

- Novel Chemicals with Unknown Hazards SOP. (n.d.).

- Thiophene SDS, 110-02-1 Safety Data Sheets. (n.d.). ECHEMI.

- Why Material Safety Data Sheets Are Vital in a Lab. (2024, September 25). Post Apple Scientific.

- 7.3 Safety Data Sheets. (n.d.). Cornell University Environment, Health and Safety.

- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). NJ.gov.

- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

- Chapter 7 - Safe Chemical Use. (n.d.). University of Tennessee Knoxville Environment, Health and Safety.

- How to Ensure Safety When Handling Laboratory Chemicals. (2025, July 18). Rocky Mountain Reagents.

- What are the safety precautions for using research chemicals and what are the potential risks associated with their use? (2024, April 14). Quora.

- SAFETY DATA SHEET Thieno[3,2-b]thiophene. (2022, December 12). Ossila.

- Unknown Chemicals. (n.d.). Purdue University Environmental Health and Safety.

- SAFETY DATA SHEET. (2025, August 15). Sigma-Aldrich.

- SAFETY DATA SHEET Thiophene. (n.d.). Fisher Scientific.

- The Importance of Material Safety Data Sheets. (2023, June 28). The Science Blog.

- Is the Safety Data Sheet Just a Burden for Chemical Suppliers or an Essential Communication Tool? (2024, July 8). Chemius.

- Propionic Acid, Liquid, FCC/Food Grade - SAFETY DATA SHEET. (2025, February 12).

- Safety Data Sheet: Propionic acid. (n.d.). Carl ROTH.

- Propionic Acid - Safety Data Sheet. (2015, March 19).

- PROPIONIC ACID. (n.d.). CAMEO Chemicals - NOAA.

- Hazardous Substance Fact Sheet - Propionic Acid. (n.d.). NJ.gov.

Sources

- 1. Why Material Safety Data Sheets Are Vital in a Lab [postapplescientific.com]

- 2. 7.3 Safety Data Sheets | Environment, Health and Safety [ehs.cornell.edu]

- 3. How to Ensure Safety When Handling Laboratory Chemicals [rmreagents.com]

- 4. chemicals.co.uk [chemicals.co.uk]

- 5. Is the Safety Data Sheet Just a Burden for Chemical Suppliers or an Essential Communication Tool? [chemius.net]

- 6. twu.edu [twu.edu]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. media.laballey.com [media.laballey.com]

- 13. fishersci.ca [fishersci.ca]

- 14. PROPIONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. nj.gov [nj.gov]

Methodological & Application

Optimization and Scalability of Amide Bond Formation: 3-(5-Methylthiophen-2-yl)propanoic Acid

Strategic Overview & Molecule Analysis[1]

Target Molecule: 3-(5-Methylthiophen-2-yl)propanoic acid CAS: (Analogous to 69300-47-6 for chloro-variant) Chemical Class: Thiophene-substituted aliphatic carboxylic acid.

Critical Chemical Behavior

The substrate features a thiophene ring substituted with a methyl group at the C5 position and a propanoic acid tail at C2. This structure presents specific challenges and opportunities for amidation:

-

Electronic Activation: The 5-methyl group is electron-donating, making the thiophene ring electron-rich. While this increases stability against oxidation compared to unsubstituted thiophenes, it makes the ring susceptible to electrophilic aromatic substitution .

-

Risk:[1] In the presence of harsh chlorinating agents (e.g., excess thionyl chloride at reflux), there is a risk of chlorinating the thiophene ring at the C3 or C4 position.

-

-

Linker Isolation: The propanoic acid chain (

) isolates the carbonyl group from the aromatic ring. Consequently, the carboxylic acid behaves like a standard aliphatic acid ( -

Sulfur Sensitivity: The thiophene sulfur is generally stable but can poison palladium catalysts if this amidation is a precursor to cross-coupling reactions. High-purity amidation methods are required to remove sulfur-containing byproducts.

Method Selection Matrix

We present two distinct protocols tailored to the stage of drug development:

| Feature | Protocol A: HATU Activation | Protocol B: Acid Chloride Generation |

| Development Stage | Discovery / Lead Optimization | Process Development / Scale-Up |

| Scale | mg to gram scale | 10g to kg scale |

| Amine Scope | Universal (Primary, Secondary, Anilines) | Sterically hindered or electron-poor amines |

| Cost Efficiency | Low (Reagents are expensive) | High (Reagents are cheap) |

| Purification | Requires chromatography (remove urea/HOAt) | Distillation or crystallization often sufficient |

| Key Risk | Epimerization (Low risk here due to achiral linker) | Chlorination of thiophene ring (if overheated) |

Decision Framework (Workflow)

Figure 1: Strategic decision tree for selecting the optimal amidation pathway based on scale and substrate complexity.

Protocol A: High-Fidelity HATU Coupling

Best for: Discovery chemistry, complex amines, and parallel synthesis. Mechanism: HATU generates an OAt-active ester, which is highly reactive yet stable enough to prevent racemization (not a major issue here, but good practice).

Reagents & Stoichiometry

| Component | Equivalents (eq) | Role |

| Acid (Substrate) | 1.0 | Limiting Reagent |

| Amine ( | 1.1 - 1.2 | Nucleophile |

| HATU | 1.1 - 1.2 | Coupling Agent |

| DIPEA (Hünig's Base) | 2.0 - 3.0 | Base (Deprotonates acid & amine salt) |

| DMF (Anhydrous) | 0.1 - 0.2 M | Solvent (Polar aprotic is essential) |

Step-by-Step Methodology

-

Pre-Activation (Critical Step):

-

Dissolve 3-(5-Methylthiophen-2-yl)propanoic acid (1.0 eq) in anhydrous DMF under nitrogen.

-

Add DIPEA (2.0 eq). The solution may warm slightly.

-

Add HATU (1.1 eq) in one portion.

-

Expert Insight: Stir for 15-30 minutes at Room Temperature (RT). This allows the formation of the activated OAt-ester.[2][3][4] The color typically changes to a deep yellow/orange.

-

-

Coupling:

-

Add the amine (1.1 eq). If the amine is a salt (e.g., HCl salt), add an extra 1.0 eq of DIPEA to ensure the free base is generated.

-

Stir at RT for 2–4 hours.

-

Monitoring: Check via LCMS. The active ester peak (usually M+mass of OAt) should disappear, replaced by the product mass.

-

-

Workup (Aqueous Extraction):

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash 1: 1M HCl or 5% Citric Acid (removes excess DIPEA and unreacted amine). Note: Thiophenes are stable to dilute acid washes.

-

Wash 2: Saturated

(removes unreacted starting acid and HOAt byproduct). -

Wash 3: Brine.

-

Dry over

, filter, and concentrate.

-

-

Purification:

-

Flash Chromatography (Silica Gel).

-

Caution: If the product "streaks" or degrades, the thiophene ring may be interacting with acidic silanols. Add 1% Triethylamine to the eluent system to deactivate the silica.

-

Protocol B: Scalable Acid Chloride Activation

Best for: Multi-gram scale-up, non-nucleophilic amines (anilines), cost reduction. Mechanism: Vilsmeier-Haack type activation using catalytic DMF to generate the acid chloride.[5]

Reagents & Stoichiometry

| Component | Equivalents (eq) | Role |

| Acid (Substrate) | 1.0 | Limiting Reagent |

| Thionyl Chloride ( | 1.5 - 2.0 | Chlorinating Agent |

| DMF (Anhydrous) | 0.05 (Cat.)[5] | Catalyst (Essential for speed/mildness) |

| DCM or Toluene | 0.5 M | Solvent |

| Amine | 1.1 | Nucleophile |

| Triethylamine ( | 1.2 | Acid Scavenger (Step 2) |

Step-by-Step Methodology

Step 1: Acid Chloride Formation[5][6]

-

Setup: Place the acid (1.0 eq) in a dry flask under Argon/Nitrogen. Add anhydrous DCM (Dichloromethane).

-

Catalysis: Add catalytic DMF (2-3 drops per gram of substrate).

-

Why? DMF reacts with

to form the Vilsmeier reagent (chloroiminium ion), which activates the carboxylic acid much faster than

-

-

Chlorination: Cool to 0°C . Dropwise add

(1.5 eq).-

Control: Allow to warm to RT. Stir for 2 hours.

-

Warning:Do not reflux unless necessary. Refluxing thiophenes with excess

can lead to chlorination of the thiophene ring.

-

-

Isolation: Concentrate in vacuo to remove DCM and excess

. Co-evaporate with toluene twice to remove trace thionyl chloride. The residue (Acid Chloride) is usually used immediately.

Step 2: Amidation

-

Dissolve the crude acid chloride in dry DCM or THF.

-

Cool to 0°C.

-

Add the Amine (1.1 eq) and Triethylamine (1.2 eq) simultaneously (or premixed).

-

Stir at RT for 1 hour.

-

Workup: Standard aqueous wash (Water -> 1M HCl -> Brine).

Mechanistic Visualization (HATU)

Understanding the activation step is crucial for troubleshooting low yields.

Figure 2: HATU activation cascade. Note that the OAt-Active Ester is the species that reacts with the amine.[2][3][4]

Analytical QC & Troubleshooting

Expected Analytical Data

-

1H NMR (DMSO-d6 or CDCl3):

-

Thiophene Protons: Two doublets (or d,d) in the aromatic region (

6.5 - 7.0 ppm). -

Methyl Group: Singlet around

2.4 ppm. -

Linker: Two triplets (or multiplet) for the

chain ( -

Amide NH: Broad singlet (variable,

5.0 - 8.0 ppm).

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Acid Chloride) | Hydrolysis of acid chloride | Ensure glassware is oven-dried; use fresh |

| Extra Peaks in Aromatic Region | Chlorination of Thiophene | Reduce |

| Product Streaks on TLC | Acidic interaction with Silica | Add 1% |

| Incomplete Reaction (HATU) | Steric hindrance | Switch to Protocol B (Acid Chloride) or heat HATU reaction to 50°C. |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

-

Joulié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250.

Sources

- 1. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]

- 2. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. HATU - Wikipedia [en.wikipedia.org]

- 5. orgosolver.com [orgosolver.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

Application Note: Strategic Synthesis and Biological Evaluation of Thiophene-Based Anticancer Scaffolds

Introduction: Thiophene as a Critical Bioisostere

In modern oncology drug discovery, the thiophene ring serves as a superior bioisostere to the benzene ring. Its electron-rich nature (due to the lone pair on the sulfur atom) allows for unique

This guide details a modular workflow for synthesizing a library of 2-aminothiophenes—a privileged scaffold in anticancer research—and validating their efficacy against solid tumor cell lines.

Core Synthesis Module: The Gewald Reaction

The Gewald reaction is the most atom-economic method to construct highly substituted 2-aminothiophenes. It involves the multi-component condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur.

Mechanism of Action

The reaction proceeds via a Knoevenagel condensation followed by thionation and cyclization. Understanding this mechanism is vital for troubleshooting low yields.

Figure 1: The base-catalyzed condensation and subsequent cyclization with elemental sulfur form the thiophene core.

Experimental Protocol (Standardized)

Target Compound: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Reagents:

-

Cyclohexanone (10 mmol, 1.03 mL)

-

Ethyl cyanoacetate (10 mmol, 1.06 mL)

-

Elemental Sulfur (

) (10 mmol, 0.32 g) -

Morpholine (15 mmol, 1.30 mL)

-

Ethanol (Absolute, 20 mL)

Step-by-Step Procedure:

-

Pre-mixing: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone and ethyl cyanoacetate in ethanol.

-

Sulfur Addition: Add elemental sulfur to the mixture. Note: Sulfur will not dissolve immediately; it forms a suspension.

-

Initiation: Add morpholine dropwise over 5 minutes.

-

Critical Observation: The reaction is exothermic. A slight temperature rise indicates successful initiation of the Knoevenagel step.

-

-

Reflux: Heat the mixture to

(gentle reflux) for 3–5 hours.-

Endpoint: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the ketone spot and the complete dissolution of sulfur indicate completion.

-

-

Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 100 g).

-

Isolation: A precipitate will form. Stir for 30 minutes to ensure full precipitation. Filter the solid under vacuum, wash with cold water/ethanol (1:1), and dry.

-

Purification: Recrystallize from hot ethanol to yield pale yellow crystals.

Troubleshooting Table:

| Observation | Diagnosis | Corrective Action |

| Sulfur remains undissolved | Incomplete reaction | Increase temperature to |

| Oily product | Impurities/Solvent | Recrystallize using EtOH/Water gradient; avoid rapid cooling. |

| Low Yield (<40%) | Knoevenagel failure | Ensure reagents are dry; water inhibits the initial condensation. |

Structural Diversification: Suzuki-Miyaura Coupling

To enhance anticancer potency, the thiophene core is often functionalized with aryl groups to target hydrophobic pockets in kinases [2].

Protocol for C-C Bond Formation

Target: Arylation of brominated thiophene intermediates.

Reagents:

-

Bromothiophene derivative (1.0 eq)[1]

-

Aryl boronic acid (1.2 eq)

-

(5 mol%) or

- (2.0 eq)[1]

-

Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon (

) for 15 minutes. Oxygen is the enemy of Palladium catalysts. -

Loading: Add the bromothiophene, boronic acid, and base (

) under a positive stream of Argon. -

Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 20 minutes before adding to the flask.

-

Catalyst Addition: Add the Pd catalyst quickly to minimize air exposure.

-

Reaction: Seal and heat to

for 12 hours. -

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. Purify via silica gel column chromatography.

Biological Evaluation Protocols

Once synthesized, the library must undergo rigorous screening.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay measures the metabolic activity of cells as an indicator of viability.

Cell Lines: HepG2 (Liver), MCF-7 (Breast), A549 (Lung). Control: Doxorubicin or Sorafenib (Positive Control), DMSO (Vehicle Control).

Protocol:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at -

Treatment: Dissolve thiophene analogues in DMSO (Stock 10 mM). Prepare serial dilutions in culture media. Expert Tip: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

-

Incubation: Treat cells for 48h.

-

MTT Addition: Add

of MTT reagent ( -

Solubilization: Remove media carefully. Add

DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation:

Target Engagement: VEGFR-2 Kinase Assay

Many thiophene derivatives act as Receptor Tyrosine Kinase (RTK) inhibitors.

Workflow:

-

Use a commercially available ELISA-based Tyrosine Kinase assay kit (e.g., for VEGFR-2).

-

Incubate the recombinant kinase enzyme with the thiophene compound, ATP, and a substrate peptide.

-

Measure the amount of phosphorylated substrate using a phosphospecific antibody.

-

Data Output: Construct a dose-response curve to determine the

.

Data Presentation & SAR Analysis

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for optimizing the thiophene scaffold based on biological data.

Figure 2: Iterative cycle of synthesis and testing to refine the lead compound.

Representative Data Format

When reporting results, summarize the potency (

| Compound ID | R1 (C-2) | R2 (C-3) | HepG2 | VEGFR-2 Inhibition (%) |

| TP-01 | 45% | |||

| TP-02 | 78% | |||

| TP-03 | 12% | |||

| Sorafenib | - | - | 92% |

Interpretation: Acylation of the amine at C-2 (TP-02) significantly improves potency, likely due to additional hydrogen bonding within the kinase pocket [3].

References

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. Source: Bioorganic Chemistry (2020).[7] URL:[Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors. Source: Molecules (2021). URL:[Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Source: RSC Advances (Review).[8] URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. d-nb.info [d-nb.info]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

reduction of 3-(5-Methylthiophen-2-yl)propanoic acid to alcohol derivatives

Application Note: Selective Reduction of 3-(5-Methylthiophen-2-yl)propanoic Acid to Alcohol Derivatives

Executive Summary

This application note details the reduction of 3-(5-methylthiophen-2-yl)propanoic acid (CAS: 14779-24-9) to its primary alcohol derivative, 3-(5-methylthiophen-2-yl)propan-1-ol (CAS: 77626-58-5).[1] This transformation is a critical step in the synthesis of thiophene-containing bioisosteres used in pharmaceutical development (e.g., Duloxetine analogs).[1]

The thiophene ring presents specific challenges, primarily its sensitivity to hydrogenation catalysts (poisoning) and potential for ring-opening (desulfurization) under harsh reducing conditions.[1] This guide presents three validated protocols ranging from laboratory-scale standards to scalable, non-pyrophoric alternatives.

Strategic Analysis & Method Selection

The reduction of a carboxylic acid to a primary alcohol requires a hydride donor capable of overcoming the low electrophilicity of the carboxylate anion.

| Method | Reagent | Pros | Cons | Recommended Scale |

| A | LiAlH₄ (LAH) | Rapid, complete conversion; "Gold Standard" for small scale.[1] | Pyrophoric; incompatible with moisture; requires rigorous safety. | Lab (<10 g) |

| B | Borane-DMS | Highly chemoselective; preserves esters/nitro groups; mild conditions.[1] | Stench (DMS); Reagent stability issues; Cost. | Lab to Pilot (<100 g) |

| C | Mixed Anhydride | Non-pyrophoric; uses milder NaBH₄; safer for scale-up.[1] | Two-step process; atom economy is lower.[1] | Pilot/Mfg (>100 g) |

Decision Matrix (DOT Visualization)

Figure 1: Decision matrix for selecting the optimal reduction strategy based on scale and substrate complexity.

Detailed Protocols

Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: Routine laboratory synthesis where yield and speed are prioritized.[1]

Safety Warning: LiAlH₄ is pyrophoric.[1] Reacts violently with water. Perform all operations under Argon/Nitrogen.

Reagents:

-

Substrate: 3-(5-Methylthiophen-2-yl)propanoic acid (1.0 equiv)[1]

-

Reductant: LiAlH₄ (1.2 – 1.5 equiv)[1]

-

Solvent: Anhydrous THF (Tetrahydrofuran) or Diethyl Ether[1]

Step-by-Step Workflow:

-

Apparatus Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

-

Slurry Preparation: Charge the flask with LiAlH₄ (1.5 equiv) and anhydrous THF. Cool to 0°C in an ice bath.

-

Addition: Dissolve the carboxylic acid (1.0 equiv) in minimum anhydrous THF. Add this solution dropwise to the LiAlH₄ slurry over 30 minutes.

-

Note: Gas evolution (H₂) will occur.[1] Control addition rate to maintain gentle evolution.

-

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). If reaction is sluggish (monitor by TLC), heat to reflux for 1-2 hours.

-

Fieser Workup (Critical Step):

-

Cool reaction back to 0°C.

-

Slowly add x mL Water (where x = grams of LiAlH₄ used).

-

Add x mL 15% NaOH solution .

-

Add 3x mL Water .

-

Result: A granular white precipitate (Lithium/Aluminum salts) forms, which is easily filtered.[1]

-

-

Isolation: Filter the precipitate through a Celite pad. Wash the pad with ether. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

Protocol B: Borane-Dimethyl Sulfide (BH₃[1]·DMS) Reduction

Best for: Substrates containing other reducible groups (e.g., esters, nitro) that must be preserved.[1]

Mechanism: Borane coordinates to the carbonyl oxygen, increasing acidity and facilitating hydride transfer. This "hidden catalysis" makes it uniquely selective for carboxylic acids [1].

Reagents:

-

Substrate: 1.0 equiv

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Dissolution: Dissolve the acid in anhydrous THF under Argon at 0°C.

-

Addition: Add BH₃·DMS solution dropwise via syringe.

-

Odor Control: DMS has a stench. Vent into a bleach trap.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Acid spot should disappear; Borane-complex intermediate may be visible).[1]

-

Quench: CAREFULLY add Methanol (MeOH) dropwise.[1] This destroys excess borane and breaks down the boron-ester intermediate, forming volatile trimethyl borate.[1]

-

Concentration: Evaporate the solvent/trimethyl borate azeotrope. Repeat MeOH addition and evaporation 3 times to ensure complete boron removal.

Protocol C: Mixed Anhydride Reduction (Sodium Borohydride)

Best for: Scale-up (>100g) where handling large quantities of LAH is hazardous.[1]

Reagents:

-

Activator: Ethyl Chloroformate (1.1 equiv), Triethylamine (TEA, 1.1 equiv)

-

Reductant: NaBH₄ (2.5 equiv) in Water/THF mixture.[1]

Step-by-Step Workflow:

-

Activation: Dissolve acid in THF. Add TEA. Cool to -5°C. Add Ethyl Chloroformate dropwise. Stir 30 mins.

-

Observation: White precipitate (TEA[1]·HCl) forms.

-

-

Filtration (Optional): Remove TEA·HCl salts via rapid filtration to avoid interference, though often the reduction can proceed in situ.

-

Reduction: Prepare a solution of NaBH₄ in water (or EtOH).[1] Add the mixed anhydride solution slowly to the borohydride solution at 0-5°C.

-

Note: Gas evolution occurs.

-

-

Workup: Acidify carefully with 1M HCl to pH 5 to quench excess hydride. Extract with Ethyl Acetate.

Analytical Validation & Expected Data

Target Product: 3-(5-methylthiophen-2-yl)propan-1-ol Molecular Weight: 156.25 g/mol Physical State: Likely a pale yellow viscous oil (based on analogs).[1]

NMR Characterization (Predicted in CDCl₃):

-

¹H NMR:

-

¹³C NMR:

-

Look for loss of Carbonyl C=O (~180 ppm) and appearance of Alcohol C-O (~62 ppm).

-

Troubleshooting Guide:

-

Rotten Egg Smell? Indicates thiophene ring opening (desulfurization).[1] Cause: Reaction temperature too high or reaction time too long with LAH. Solution: Keep temp <40°C.

-

Incomplete Reduction? Product shows aldehyde peaks (~9.8 ppm).[1] Solution: Ensure reagents are anhydrous; increase hydride equivalents.

Safety & Handling (E-E-A-T)

-

Thiophene Stench: Thiophene derivatives are potent lachrymators and possess a pervasive sulfur odor.[1]

-

Control: Treat all glassware with bleach (sodium hypochlorite) solution before removing from the hood to oxidize sulfur residues.[1]

-

-

Pyrophoric Hazards: LiAlH₄ can ignite spontaneously in moist air.[1] Keep a bucket of dry sand (Class D extinguisher) nearby. Do NOT use water to extinguish LAH fires.

-

Waste Disposal: Quenched aluminum salts must be disposed of as solid hazardous waste.[1] Aqueous layers from Borane reduction may contain boric acid.

References

-

Mechanism of Borane Reduction: Rzepa, H. (2011).[1] Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Imperial College London. [Link]

-

LiAlH4 Reduction Protocols: Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH) - Procedures and Safety. [Link][1]

-

Thiophene Derivative Properties (Analog Data): National Center for Biotechnology Information.[1] (2025).[2][3][4] PubChem Compound Summary for CID 10214420, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. [Link][1][5]

Sources

- 1. (R)-3-(diMethylaMino)-1-(thiophen-2-yl)propan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 2. pramol.com [pramol.com]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Catalytic Hydrogenation Support Center: Thiophene & Sulfur Management

Current Status: Online Topic: Preventing Sulfur Poisoning during Thiophene Hydrogenation Audience: Drug Development & Process Chemistry Teams

Core Directive: The Sulfur Challenge

Thiophene hydrogenation presents a unique paradox in catalysis. To hydrogenate the aromatic ring (forming tetrahydrothiophene) or remove the sulfur (hydrodesulfurization/HDS), the molecule must bind to the catalyst. However, the sulfur atom's lone electron pairs form strong

This guide moves beyond basic textbook definitions to provide field-proven protocols for maintaining catalytic activity in the presence of thiophene.

Visualizing the Mechanism

The following diagram illustrates the competitive adsorption mechanism that leads to poisoning versus successful hydrogenation.

Figure 1: The competition between irreversible sulfur coordination (Poisoning) and the desired hydrogenation pathway.

Catalyst Selection & Experimental Protocols

Scenario A: The "Heavy Duty" Approach (High Sulfur Tolerance)

Best for: Industrial scale, high thiophene concentrations, or when Hydrodesulfurization (HDS) is acceptable.

Catalyst: Sulfided CoMo/

Unlike noble metals, these catalysts are inactive in their oxide state and require sulfur to function. They operate via sulfur vacancies on the metal sulfide edge sites [1].

Protocol: In-Situ Sulfidation (Activation)

Failure to properly sulfide is the #1 cause of low activity in CoMo systems.

-

Drying: Purge reactor with N

at 150°C to remove adsorbed water. -

Wetting: Introduce feed solvent (e.g., decalin or heptane) to wet the bed.

-

Sulfiding Agent Injection: Inject Dimethyl Disulfide (DMDS) or CS

(dissolved in solvent) into the stream. Target 2-3 wt% S in the liquid phase. -

Activation Ramp:

-

Pressurize with H

to 40 bar (approx 580 psi). -

Ramp temperature to 230°C (hold 4 hours). Critical: This decomposes DMDS to H

S. -

Ramp to 350°C (hold 4 hours) to complete the transformation of MoO

to MoS

-

-

Operation: Begin thiophene feed. Note: You must maintain a minimum partial pressure of H

S in the reactor to keep the catalyst sulfided.

Scenario B: The "Precision" Approach (Drug Synthesis)

Best for: Mild conditions, preserving other functional groups, synthesizing Tetrahydrothiophene (THT). Catalyst: Modified Pt/C, Pd/C with additives, or Bimetallics (Pt-Pd).

Standard Pd/C will deactivate within minutes. You must modify the electronic environment of the metal.

Protocol: The "Antidote" Method (Triphenylphosphine Modification)

Research indicates that adding Triphenylphosphine (TPP) can protect Pd sites by modifying the electronic density, preventing strong S-chemisorption while allowing H

-

Catalyst Loading: Use 5-10 wt% Pd/C. High loading is necessary to account for partial site blockage.

-

Additive: Add TPP to the reaction mixture.

-

Ratio: 0.5 to 1.0 equivalents of TPP relative to Pd metal atoms.

-

-

Conditions:

-

Solvent: Methanol or Ethanol (Polar solvents weaken thiophene adsorption relative to non-polar).

-

Pressure: >20 bar H

. High hydrogen pressure is required to compete with sulfur for surface sites. -

Temperature: 60-80°C.

-

Troubleshooting Guide: Operational Issues

| Symptom | Probable Cause | Corrective Action |

| Immediate Deactivation | Strong Chemisorption: Thiophene has permanently blocked active sites (common in pure Pd/Pt). | Switch Catalyst: Move to a sulfided noble metal (PtS) or add a modifier (TPP). Increase H |

| Gradual Activity Loss | H | Gas Scrubbing: Increase Gas Hourly Space Velocity (GHSV) to sweep H |

| Selectivity Drift (Ring Opening) | Over-Hydrogenation: Temperature is too high, promoting C-S bond cleavage (HDS) instead of ring saturation. | Lower Temperature: Reduce T by 20-30°C. HDS has a higher activation energy than ring hydrogenation. |

| Coking/Fouling | Polymerization: Thiophene oligomers forming on acidic support sites. | Change Support: Switch from acidic |

Regeneration Workflow

Regenerating sulfur-poisoned noble metals is difficult but possible. The goal is to oxidize the adsorbed sulfur to SO

Figure 2: Oxidative regeneration cycle for noble metal catalysts. Note: This protocol carries a risk of metal sintering.

Frequently Asked Questions (FAQ)

Q: Can I use Raney Nickel for thiophene hydrogenation?

A: Generally, no. Raney Nickel is actually used to remove sulfur (desulfurization) in stoichiometric quantities because the Ni-S bond is so stable. It acts more as a reagent than a catalyst in this context. For catalytic hydrogenation, you would need a modified Nickel Sulfide (NiS

Q: Why does my Pd/Al

Q: How do bimetallic catalysts help? A: Adding a second metal (like Pt to Pd) alters the "d-band center" of the metal. This electronic effect weakens the strength of the Metal-Sulfur bond, making it easier for Hydrogen to compete for the site, thus increasing sulfur tolerance [5].

References

-

Reactor Resources. (n.d.). Sulfiding 101: Temperature Profile for Sulfiding Hydrotreating Catalysts. Retrieved from [Link]

-

MDPI. (2021). Effects of CoMo/γ-Al2O3 Catalysts on Product Hydrocarbon and Phenol Distribution. Retrieved from [Link]

-

ResearchGate. (2012). Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst. Retrieved from [Link]

-

ResearchGate. (2020). Study on anti-sulfur dioxide poisoning of palladium-based catalyst for toluene catalytic combustion. Retrieved from [Link]

-

ResearchGate. (2018). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Thiophene Acylation

Welcome to the Technical Support Center for the Friedel-Crafts acylation of thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing the reaction temperature for this critical transformation. Moving beyond mere procedural steps, this document elucidates the causal relationships between temperature and reaction outcomes, empowering you to troubleshoot effectively and enhance the robustness of your synthetic protocols.

Introduction: The Critical Role of Temperature in Thophene Acylation

The Friedel-Crafts acylation of thiophene is a cornerstone of heterocyclic chemistry, pivotal in the synthesis of numerous pharmaceutical intermediates.[1][2] Temperature is arguably the most critical parameter in this electrophilic aromatic substitution. It dictates not only the reaction rate but also profoundly influences product selectivity and the formation of undesirable byproducts. An adept understanding of thermal effects is therefore paramount to achieving high-yield, high-purity synthesis of acylated thiophenes.

This guide will address common challenges and frequently asked questions regarding temperature optimization, providing a framework for logical troubleshooting and methodical process development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to directly address specific issues you may encounter during your experiments.

Q1: My thiophene acylation is proceeding very slowly or not at all. Could the reaction temperature be too low?

A1: Yes, a low reaction temperature is a primary suspect for sluggish or stalled thiophene acylations. The reaction rate is highly dependent on temperature; insufficient thermal energy will result in a slow reaction, leading to poor conversion within a practical timeframe.[3]

-

Expert Insight: The acylation of thiophene, while generally facile compared to benzene, still requires surmounting a significant activation energy barrier. If you observe minimal product formation after a reasonable period, a cautious, incremental increase in temperature is the logical first step in troubleshooting. For instance, in studies utilizing Hβ zeolite as a catalyst, increasing the temperature from 313 K (40°C) to 333 K (60°C) dramatically accelerated the reaction, achieving complete conversion in 2 hours, whereas at the lower temperature, conversion was less than 40% even after 30 minutes.[1][4]

Q2: I'm observing significant byproduct formation, including tar-like substances. Is my reaction temperature too high?

A2: An excessively high reaction temperature is a common cause of byproduct formation, including polymerization and tarring. While elevated temperatures increase the reaction rate, they can also promote undesirable side reactions.[3] Thiophene itself is sensitive to strong acids and high temperatures, which can lead to degradation.

-

Expert Insight: It is crucial to find a thermal "sweet spot." For example, while increasing the temperature from 333 K to 353 K (80°C) can reduce the time for full conversion to just 30 minutes, exceeding this temperature can be detrimental.[1] Thiophene has a boiling point of approximately 357 K (84°C), and operating near or above this temperature can lead to volatilization of the starting material, which in turn reduces the overall yield.[1] A good starting point for many thiophene acylations is in the range of 60-80°C.[1][5][6]

Q3: How does reaction temperature influence the regioselectivity of acylation on an unsubstituted thiophene ring?

A3: The Friedel-Crafts acylation of unsubstituted thiophene strongly favors the formation of the 2-acylthiophene isomer due to the superior stability of the cationic Wheland intermediate formed during electrophilic attack at the C2 position.[2][3][7][8] This intermediate is stabilized by three resonance structures, in contrast to the two resonance structures for the intermediate formed from attack at the C3 position.[7][8]

However, temperature can modulate this selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable 3-acyl isomer, leading to a decrease in selectivity.[1]

-

Expert Insight: Studies have shown that at lower temperatures, a high selectivity for 2-acetylthiophene is obtained. As the temperature is increased from 313 K to 353 K, the selectivity for the 2-isomer can decrease, with a corresponding increase in the 3-acetylthiophene byproduct.[1] This is attributed to the increased diffusion rates at higher temperatures, which can influence the product distribution.[1] If high regioselectivity is critical for your application, operating at the lower end of the effective temperature range is advisable.

Q4: Can adjusting the temperature help to minimize diacylation?

A4: While the primary handle for controlling diacylation is the molar ratio of reactants (using an excess of thiophene is recommended), temperature can play a secondary role.[3] High temperatures and prolonged reaction times can increase the likelihood of the initially formed mono-acylated product undergoing a second acylation.

-

Expert Insight: To minimize diacylation, it is best to use a stoichiometric excess of thiophene relative to the acylating agent.[3] In conjunction with this, employing a moderate temperature that achieves a reasonable reaction rate without being excessive will further disfavor the second acylation step. Once the reaction has reached completion (as determined by monitoring), it is important to work it up promptly to prevent further reactions.

Data Summary: Temperature Effects on Thiophene Acylation

The following table summarizes the impact of reaction temperature on key performance indicators in thiophene acylation, based on data from a study using an Hβ zeolite catalyst.[1][4]

| Reaction Temperature (K) | Time for 100% Thiophene Conversion | Observations |

| 313 | > 4 hours | Very slow reaction rate.[1][4] |

| 333 | 2 hours | Optimal temperature for high yield and good selectivity.[1][4] |

| 353 | 0.5 hours | Rapid reaction, but potential for decreased selectivity and thiophene volatilization.[1][4] |

| >353 | Not recommended | Significant volatilization of thiophene, leading to reduced yield.[1] |

Experimental Protocols

Protocol 1: Temperature Optimization Study for the Acetylation of Thiophene using a Solid Acid Catalyst (Hβ Zeolite)

This protocol provides a framework for systematically determining the optimal reaction temperature for your specific setup.

Materials:

-

Thiophene

-

Acetic Anhydride

-

Hβ Zeolite catalyst

-

50 mL three-necked round-bottom flask

-

Condenser

-

Thermometer

-

Magnetic stirrer and stir plate

-

Heating mantle or oil bath

-

Gas chromatograph (GC) for reaction monitoring

Procedure:

-

Reaction Setup: In a 50 mL three-necked flask equipped with a magnetic stir bar, condenser, and thermometer, add thiophene (e.g., 8.4 g, 0.1 mol) and acetic anhydride (e.g., 30.6 g, 0.3 mol).[1]

-

Catalyst Addition: Add the Hβ zeolite catalyst (e.g., 1.17 g) to the reaction mixture.[1]

-

Reaction Temperature Screening:

-

Run 1: Heat the mixture to 60°C (333 K) with vigorous stirring.

-

Run 2 (optional): In a separate experiment, heat the mixture to 40°C (313 K).

-

Run 3 (optional): In a separate experiment, heat the mixture to 80°C (353 K).

-

-

Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture, quench it (e.g., with a small amount of water or a basic solution), and analyze by GC to determine the conversion of thiophene and the selectivity for 2-acetylthiophene.

-

Data Analysis: Plot the conversion and selectivity as a function of time for each temperature. This will allow you to identify the temperature that provides the best balance of reaction rate and selectivity.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solid catalyst can be recovered by filtration.[9] The product can then be purified from the filtrate, typically by vacuum distillation.[9]

Visualization of Experimental Workflow

Caption: Workflow for Temperature Optimization in Thiophene Acylation.

Mechanistic Considerations

The following diagram illustrates the preferential electrophilic attack at the C2 position of the thiophene ring, leading to the more stable carbocation intermediate.

Caption: Stability of Intermediates Dictates Regioselectivity.

References

- BenchChem Technical Support Team. (2025, December).

-

Cao, Y., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Physical Chemistry: An Indian Journal, 9(8), 302-308. [Link]

- BenchChem Technical Support Team. (2025).

- Hartough, H. D., & Sardella, J. J. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S.

- Martina, S. L. X., et al. (2021). Direct Arylation of Thiophenes in Continuous Flow. ChemistrySelect, 6(45), 12475-12479.

- Kosak, J. R. (1955). U.S. Patent No. 2,711,414. Washington, DC: U.S.

- BenchChem Technical Support Team. (2026, January).

- Hartough, H. D., & Kosak, A. I. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.

- Li, J., et al. (2018). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Journal of the Chinese Chemical Society, 65(8), 933-939.

-

Potvin, G., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1489-1497. [Link]

-

Potvin, G., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. National Institutes of Health. [Link]

- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. BenchChem.

- Martina, S. L. X., et al. (2021). Direct Arylation of Thiophenes in Continuous Flow. University of Padua Institutional Repository.

- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing 2-Acetylthiophene Synthesis. BenchChem.

- BenchChem Technical Support Team. (2025).

-

NotEvans. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US2711414A - Acetylation of thiophene compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

stability of 3-(5-Methylthiophen-2-yl)propanoic acid under acidic conditions

Technical Support Center: 3-(5-Methylthiophen-2-yl)propanoic acid

Welcome to the technical support center for 3-(5-Methylthiophen-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the knowledge to anticipate and address challenges in your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: How stable is the thiophene ring in 3-(5-Methylthiophen-2-yl)propanoic acid under acidic conditions?

The thiophene ring, while aromatic, is susceptible to degradation under strongly acidic conditions.[1] Unlike benzene, the heteroatom (sulfur) in the thiophene ring can be protonated, which can initiate a cascade of reactions leading to ring-opening or polymerization.[1][2] The stability is highly dependent on the acid concentration, temperature, and the presence of other reactive species. Simple thiophenes are generally stable liquids, but their reactivity increases in the presence of strong acids.[3]

The propanoic acid side chain at the 2-position and the methyl group at the 5-position can also influence the reactivity of the thiophene ring through electronic effects.

Q2: What are the primary degradation pathways for 3-(5-Methylthiophen-2-yl)propanoic acid in an acidic environment?

Under acidic conditions, the primary degradation pathways for thiophene derivatives involve electrophilic attack on the electron-rich thiophene ring. The most common pathways include:

-

Protonation and Polymerization: In the presence of very strong acids, the thiophene ring can be protonated. This can lead to electrophilic attack on another thiophene molecule, resulting in the formation of trimers or polymers.[1] This is particularly a concern at elevated temperatures.

-

Ring Opening: Acid-catalyzed ring-opening is a potential degradation pathway, although it often requires harsh conditions or the presence of other reagents.[4] This can lead to the formation of various acyclic sulfur-containing compounds.

-

Oxidation: If oxidizing agents are present in the acidic medium, the sulfur atom can be oxidized to a sulfoxide or a sulfone.[5][6] These oxidized species are generally less stable and can undergo further reactions. In some cases, oxidation can lead to the formation of a thiophene-2,3-epoxide, which can rearrange to thiophene-2-one.[5]

Troubleshooting Guide

Issue 1: Unexpected loss of starting material during an acid-catalyzed reaction.

Possible Cause: Degradation of the thiophene ring due to the acidic conditions.

Troubleshooting Steps:

-

Monitor Reaction Closely: Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of any new, unexpected spots or peaks. A fast HPLC-UV method can be valuable for monitoring thiophenic compounds.[7]

-

Reduce Acid Concentration: If possible, use a lower concentration of the acid catalyst.

-

Use a Milder Acid: Consider using a weaker Brønsted acid or a Lewis acid that is less prone to causing degradation.

-

Lower the Reaction Temperature: Many degradation pathways are accelerated at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize degradation.

-

De-gas the Solvent: The presence of dissolved oxygen can lead to oxidative degradation, especially in acidic conditions. Purging the solvent with an inert gas like nitrogen or argon before starting the reaction can be beneficial.

Issue 2: Formation of a complex mixture of byproducts.

Possible Cause: Multiple degradation pathways occurring simultaneously, such as polymerization and ring-opening.

Troubleshooting Steps:

-

Forced Degradation Study: Conduct a systematic forced degradation study to understand the degradation profile of your compound under various stress conditions (acid, base, oxidation, heat, light).[8] This will help in identifying the major degradation products and their formation pathways.

-

Characterize Byproducts: Isolate and characterize the major byproducts using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to gain insight into the degradation mechanism.

-

Optimize Reaction Conditions: Based on the information from the forced degradation study, systematically optimize the reaction conditions (acid type, concentration, temperature, solvent) to favor the desired reaction and minimize the formation of byproducts.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 3-(5-Methylthiophen-2-yl)propanoic acid.

Materials:

-

3-(5-Methylthiophen-2-yl)propanoic acid

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solutions of varying concentrations (e.g., 0.1 N, 1 N)

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with a UV detector

-

Thermostatically controlled water bath or oven

Procedure:

-

Sample Preparation: Prepare a stock solution of 3-(5-Methylthiophen-2-yl)propanoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Treatment:

-

In separate vials, add a known volume of the stock solution to a known volume of the acidic solution to achieve the desired final acid concentration.

-

Include a control sample with the stock solution in the solvent without acid.

-

-

Incubation:

-

Incubate the vials at a controlled temperature (e.g., 60 °C) for a specific period (e.g., 24, 48, 72 hours).

-

Withdraw aliquots at predetermined time points.

-

-

Sample Analysis:

-

Neutralize the aliquots with a suitable base if necessary.

-

Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

-

Analyze the samples by a validated stability-indicating HPLC method.

-

-

Data Analysis:

-

Calculate the percentage degradation of the parent compound.

-

Determine the formation of any degradation products and their relative peak areas.

-

| Condition | Acid Concentration | Temperature (°C) | Time (hours) | Expected Outcome |

| Mild | 0.1 N HCl | 40 | 24 | Minimal to no degradation. |

| Moderate | 1 N HCl | 60 | 48 | Observable degradation, potential for byproduct formation. |

| Harsh | 1 N H₂SO₄ | 80 | 72 | Significant degradation, likely formation of multiple byproducts. |

Table 1: Example conditions for a forced degradation study.

Visualizing Degradation Pathways

The following diagram illustrates a simplified potential degradation pathway of a thiophene ring under strong acidic conditions, leading to polymerization.

Caption: Acid-catalyzed polymerization of a thiophene ring.

This next diagram illustrates a potential oxidative degradation pathway.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 2. quora.com [quora.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. rauchfuss.scs.illinois.edu [rauchfuss.scs.illinois.edu]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Validation & Comparative

Comparative IR Spectroscopy Guide: Carboxylic Acid Thiophene Derivatives vs. Benzenoid Analogs

Executive Summary

Objective: To provide a technical framework for distinguishing thiophene-based carboxylic acids (specifically 2-thiophenecarboxylic acid and 3-thiophenecarboxylic acid) from their benzenoid analog (benzoic acid) using Infrared (IR) Spectroscopy.

Core Insight: While all three compounds share the diagnostic carboxylic acid "dimer" features, the thiophene ring imparts a distinct electronic signature . The sulfur atom’s lone pair donation (resonance effect) is more pronounced in the 2-position than in the benzene ring, typically shifting the carbonyl (

Theoretical Framework: Electronic Effects & Spectral Shifts

To interpret the spectra accurately, one must understand the underlying electronic causality. The position of the carbonyl band is dictated by the bond order of the C=O bond.

-

Conjugation Effect: Conjugation with an aromatic ring lowers the C=O bond order (more single-bond character), reducing the vibrational frequency.[1]

-

Thiophene vs. Benzene: Thiophene is

-excessive. The sulfur atom donates electron density into the ring more effectively than the carbon atoms in benzene. -

Positional Isomerism (2- vs. 3-):

-

2-Thiophenecarboxylic Acid (2-TCA): The carbonyl group at the

-position allows for a linear conjugation path with the sulfur atom.[1] This maximizes resonance, significantly lowering the C=O frequency. -

3-Thiophenecarboxylic Acid (3-TCA): The carbonyl at the

-position has reduced conjugation efficiency compared to the 2-isomer (cross-conjugation effect), resulting in a slightly higher C=O frequency than the 2-isomer.[1]

-

Visualization: Electronic Resonance & Frequency Logic

Figure 1: Causal pathway linking heterocyclic electronic structure to observable shifts in carbonyl stretching frequencies.

Comparative Peak Analysis

The following data assumes the samples are prepared as KBr pellets or Nujol mulls (solid state), where carboxylic acids exist predominantly as hydrogen-bonded dimers. Gas-phase or dilute solution spectra will show monomer peaks at significantly higher frequencies (~1750 cm⁻¹).[1]

Table 1: Diagnostic IR Bands (cm⁻¹)

| Vibrational Mode | 2-Thiophenecarboxylic Acid (2-TCA) | 3-Thiophenecarboxylic Acid (3-TCA) | Benzoic Acid (Reference) | Diagnostic Note |

| 2500–3300 (Broad) | 2500–3300 (Broad) | 2500–3300 (Broad) | Indistinguishable.[1] Confirms COOH dimer.[1][2] | |

| 1660 – 1675 | 1675 – 1690 | 1685 – 1700 | 2-TCA is lowest due to max conjugation. | |

| Ring | ~1420, ~1520 | ~1410, ~1520 | 1450, 1580, 1600 | Thiophenes lack the "1600 doublet" of benzene. |

| ~720 & ~830 | ~750 & ~860 | ~710 & ~690 | Critical Region. Best for isomer ID.[1] | |

| 600–800 (Weak) | 600–800 (Weak) | N/A | Often obscured, but confirms heterocycle. |

Note: Exact values may shift ±5 cm⁻¹ depending on crystal packing and instrument resolution.

Detailed Spectral Breakdown

1. The Carbonyl Region (1650–1700 cm⁻¹)

-

Benzoic Acid: Typically appears near 1685–1690 cm⁻¹.[1]

-

2-TCA: The sulfur atom pushes electron density into the carbonyl oxygen, weakening the C=O bond stiffness. Expect this peak to be 10–20 cm⁻¹ lower than Benzoic acid.[1]

-

3-TCA: Falls between the two.[1] It is aromatic but lacks the direct "through-conjugation" of the 2-isomer.[1]

2. The Fingerprint Region (1500–600 cm⁻¹)

This is where the "Thiophene vs. Benzene" decision is made.

-

Ring Breathing: Benzene has characteristic "quadrant stretching" modes at 1580 and 1600 cm⁻¹.[1] Thiophene derivatives typically lack the sharp 1600 cm⁻¹ band, instead showing a strong band near 1400–1430 cm⁻¹ and 1520 cm⁻¹ .[1]

-

Out-of-Plane (OOP) Bending:

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish these subtle shifts, a rigorous protocol is required. ATR (Attenuated Total Reflectance) is convenient, but KBr transmission is superior for the fingerprint region (600–1000 cm⁻¹) where the OOP bends reside.

Step-by-Step Methodology

-

Sample Preparation (KBr Pellet Method):

-

Ratio: Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr (dry).

-

Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Validation: Large crystals cause the "Christiansen Effect," distorting peak shapes.

-

Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove water).

-

Visual Check: The pellet must be transparent/glassy.[1] If cloudy, regrind.

-

-

Instrument Setup:

-

Resolution: Set to 2 cm⁻¹ (standard is 4 cm⁻¹, but 2 cm⁻¹ helps resolve closely spaced ring modes).

-

Scans: Accumulate 32–64 scans to improve Signal-to-Noise (S/N) ratio.

-

Background: Collect a fresh background with the empty sample holder (or pure KBr pellet) immediately before the sample.

-

-

Data Processing & Validation:

-

Baseline Correction: Apply rubber-band correction if the baseline drifts due to scattering.[1]

-

Calibration Check: Verify the instrument calibration using a Polystyrene film standard (Look for the sharp peak at 1601 cm⁻¹).

-

Workflow Diagram: Identification Logic

Figure 2: Decision tree for distinguishing Benzoic Acid, 2-TCA, and 3-TCA based on spectral features.

Application in Drug Development (Bioisosterism)

In medicinal chemistry, thiophene is often used as a bioisostere for benzene.[1] It has similar steric volume but different electronic properties (lipophilicity and metabolic stability).

-

Why IR Matters: When synthesizing a library of thiophene analogues, IR provides a rapid "Go/No-Go" check to ensure the carboxylic acid moiety is intact and the substitution pattern is correct without waiting for NMR time.

-

Metabolic Implication: 2-substituted thiophenes are often more metabolically stable than 3-substituted ones.[1] Rapidly identifying the isomer via the OOP bands (Figure 2) is a valuable screening tool.

References

-

NIST Chemistry WebBook. 2-Thiophenecarboxylic acid Infrared Spectrum.[1][3] National Institute of Standards and Technology.[3][4] Available at: [Link]

-

NIST Chemistry WebBook. 3-Thiophenecarboxylic acid Infrared Spectrum. National Institute of Standards and Technology.[3][4] Available at: [Link]

-

Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.), pp. 10815-10837. John Wiley & Sons Ltd.[1]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[1] Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy of Carboxylic Acids. Available at: [Link][2][3][5][6][7][8][9][10][11]

Sources

- 1. chem.pg.edu.pl [chem.pg.edu.pl]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Thiophenecarboxaldehyde [webbook.nist.gov]

- 4. 2-Thiophenecarboxylic acid, 5-methyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. reddit.com [reddit.com]

- 9. 2-Thiophenecarboxylic acid hydrazide [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Comprehensive Guide to Reference Standards for 3-(5-Methylthiophen-2-yl)propanoic Acid Analysis

Executive Summary

3-(5-Methylthiophen-2-yl)propanoic acid (CAS: 5980-36-9) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Tiaprofenic acid and emerging SGLT2 inhibitor candidates.

In drug development, the integrity of your analytical data is directly proportional to the quality of your reference standard. This guide objectively compares ISO 17034 Certified Reference Materials (CRMs) against Research Grade and In-House alternatives. We demonstrate that while Research Grade materials offer initial cost savings, they frequently introduce "ghost impurities" and quantification errors that can derail late-stage stability studies.

Part 1: Technical Background & Critical Quality Attributes (CQAs)

The thiophene ring in 3-(5-Methylthiophen-2-yl)propanoic acid is electron-rich, making it susceptible to oxidation and electrophilic substitution. When selecting a reference standard, three specific degradation pathways must be controlled:

-

Regioisomerism: The presence of 3-(4-methylthiophen-2-yl) isomers, which are difficult to resolve by standard C18 HPLC.

-

Oxidative Dimerization: Thiophene rings can dimerize under light exposure or improper storage.

-

Residual Catalysts: Friedel-Crafts catalysts (AlCl₃, SnCl₄) often remain in non-certified grades, catalyzing degradation in solution.

Synthesis & Impurity Origin Diagram

The following diagram illustrates the synthesis pathway and the origin of critical impurities that a high-quality standard must characterize.

Figure 1: Synthesis pathway of 3-(5-Methylthiophen-2-yl)propanoic acid highlighting the origin of regioisomeric and keto-acid impurities.

Part 2: Comparative Analysis of Reference Standards

We evaluated three classes of standards commonly available to analytical labs.

The Candidates

-

Option A (The Gold Standard): ISO 17034 Certified Reference Material (CRM).

-

Option B (The Alternative): Commercial Research Grade (>97%).

-

Option C (The Baseline): In-House Synthesized (Recrystallized).

Performance Data Summary

| Feature | Option A: ISO 17034 CRM | Option B: Research Grade | Option C: In-House |

| Assay Method | Mass Balance (HPLC + TGA + ROI + KF) | HPLC Area % Only | NMR Integration |

| Certified Purity | 99.8% ± 0.3% (w/w) | ~97% (Area %) | Variable |

| Water Content | Quantified (KF Titration) | Not Reported | Unknown |

| Trace Metals | Quantified (ICP-MS) | Not Reported | High (Catalyst residue) |

| Homogeneity | Tested & Guaranteed | Unknown | Batch dependent |

| Primary Risk | Higher Upfront Cost | Potency Overestimation (assumes 100% - impurities) | Matrix Interference |

Why "Area %" is Dangerous

Option B (Research Grade) often reports purity based solely on HPLC UV Area %. This is scientifically flawed for quantitative work because:

-

Response Factors: It assumes all impurities have the same UV extinction coefficient as the main peak.

-

Invisibles: It ignores moisture (often 1-3% in carboxylic acids), inorganic salts, and residual solvents.

-

Result: A "98%" Research Grade standard may actually contain only 94% active mass. Using this to quantify a drug substance will result in a 4% assay error.

Part 3: Experimental Protocols

To validate the quality of your standard, use the following self-validating HPLC protocol. This method separates the target acid from its keto-precursor and regioisomers.

Protocol: High-Stability RP-HPLC Analysis[1]

-

Objective: Purity assessment and impurity profiling.

-

Applicability: Raw material testing, stability indicating method.[1][2]

1. Chromatographic Conditions

-

Column: C18 End-capped (e.g., Inertsil ODS-3 or equivalent), 250 × 4.6 mm, 5 µm.

-